(2E)-3-(4-{[(tert-butoxy)carbonyl]amino}-1-ethyl-1H-pyrazol-5-yl)prop-2-enoic acid
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Overview
Description
The compound “(2E)-3-(4-{[(tert-butoxy)carbonyl]amino}-1-ethyl-1H-pyrazol-5-yl)prop-2-enoic acid” is a complex organic molecule. It contains a pyrazole ring, which is a type of heterocyclic aromatic organic compound. The tert-butoxycarbonyl (Boc) group is a protecting group used in organic synthesis .
Synthesis Analysis
Tertiary butyl esters find large applications in synthetic organic chemistry. A straightforward method for the direct introduction of the tert-butoxycarbonyl group into a variety of organic compounds has been developed using flow microreactor systems .Scientific Research Applications
Divergent Synthesis Applications : A study demonstrated that starting from 1-tert-butyloxycarbonyl-3-methyl-4-ethoxycarbonyl-1,2-diaza-1,3-diene and β,β,β and α,β-substituted enamines, a careful choice of solvents and temperatures allows the divergent synthesis of various compounds including 2-(1-N-boc-hydrazono-ethyl)-4-pyrrolidin-1-yl-but-3-enoic acid ethyl ester, and 1-amino-pyrroles. This indicates the compound's potential in facilitating diverse synthetic routes (Rossi et al., 2007).
Supramolecular Structures : Another study focused on the hydrogen-bonded supramolecular structures in substituted 4-pyrazolylbenzoates, which are related to (2E)-3-(4-{[(tert-butoxy)carbonyl]amino}-1-ethyl-1H-pyrazol-5-yl)prop-2-enoic acid. It was found that molecules of ethyl 4-(5-amino-3-methyl-1H-pyrazol-1-yl)benzoate are linked by two independent N-H...O hydrogen bonds into a chain of edge-fused and alternating rings (Portilla et al., 2007).
Reactivity for Biological Compounds : A study on the reactivity of 7-amino-3-tert-butyl-8-(2H-tetrazol-5-yl)pyrazolo-[5,1-c][1,2,4]triazin-4(6H)-one, a related compound, explored its synthesis from sodium azide and investigated the reactivity of the compound under various agents. This research is indicative of the potential applications of such compounds in synthesizing biologically active derivatives (Mironovich & Shcherbinin, 2014).
Catalyst for Polymerization : Pyrazolyl compounds were used to form bidentate complexes with zinc(II), which acted as catalysts for the copolymerization of CO2 and cyclohexene oxide. This demonstrates the potential application of similar compounds in industrial polymerization processes (Matiwane, Obuah, & Darkwa, 2020).
Synthesis of Antibacterial Agents : A study described the design, synthesis, and evaluation of antibacterial activity of 1-(8-(ayloxy)-2-(trifluoromethyl)Imidazo [1, 2-a]pyrazin-6-yl] Ethan-1-Amine derivatives. It illustrates the compound's relevance in developing new antibacterial agents (Prasad, 2021).
Mechanism of Action
Pharmacokinetics
The compound contains a tert-butoxycarbonyl (Boc) group , which is commonly used in drug design to improve the drug’s stability and bioavailability. The Boc group is known to increase lipophilicity, which can enhance cellular uptake and improve the drug’s pharmacokinetic properties .
Action Environment
The compound’s action, efficacy, and stability could be influenced by various environmental factors, such as pH, temperature, and the presence of other molecules. For example, the Boc group is stable under acidic conditions but can be removed under basic conditions .
Properties
IUPAC Name |
(E)-3-[2-ethyl-4-[(2-methylpropan-2-yl)oxycarbonylamino]pyrazol-3-yl]prop-2-enoic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19N3O4/c1-5-16-10(6-7-11(17)18)9(8-14-16)15-12(19)20-13(2,3)4/h6-8H,5H2,1-4H3,(H,15,19)(H,17,18)/b7-6+ |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UZDUDRJHTAXDSH-VOTSOKGWSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=C(C=N1)NC(=O)OC(C)(C)C)C=CC(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCN1C(=C(C=N1)NC(=O)OC(C)(C)C)/C=C/C(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19N3O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
281.31 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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